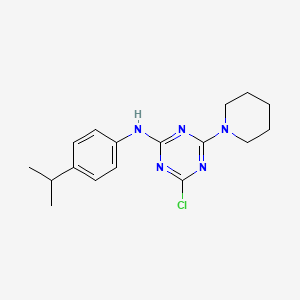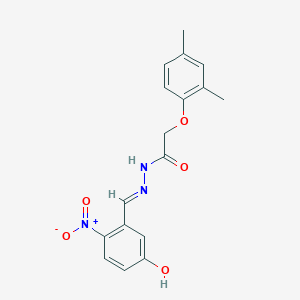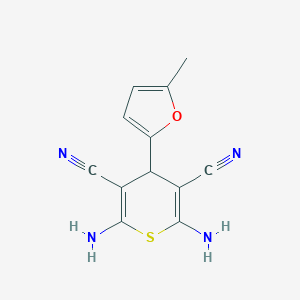![molecular formula C22H20FN3O3S B5507252 N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including molecules similar to the one , often involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide or similar agents. These reactions can produce compounds with potential cytotoxic, tumor-specificity, and enzyme inhibition activities, such as carbonic anhydrase inhibitors. Such synthesis pathways typically explore substituents like fluorine, hydroxy, methoxy, and trimethoxy moieties to examine their effects on the resulting compound's biological activities (Gul et al., 2016).
Molecular Structure Analysis
Investigating the crystal structures of closely related compounds provides insights into the molecular conformations and hydrogen-bonding patterns. For instance, compounds with various substituents have been studied, revealing nearly linear central molecules and similar conformations across different structures. Such analyses are crucial for understanding the intermolecular and intramolecular interactions that dictate the physical and chemical behaviors of these compounds (Purandara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of benzenesulfonamide derivatives can be explored through their synthesis reactions, such as microwave irradiation techniques, and studies on their inhibition effects on enzymes like human carbonic anhydrase. These studies often involve structural characterization using NMR, HRMS, and other spectroscopic methods to confirm the chemical structures and to evaluate their biological activities, demonstrating the compounds' potential as enzyme inhibitors (Gul et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are closely related to their molecular structures. Crystallography studies reveal the molecule's conformation, packing patterns, and intermolecular interactions. For instance, the crystal structures of compounds with fluorine substitutions have been investigated to understand their architecture and intermolecular interactions better, providing insights into their physical state, stability, and solubility (Suchetan et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
- Compounds similar to N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Crystal Structure Analysis
- The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives have been investigated. These molecules show similar conformations and hydrogen-bonding patterns, which are significant in understanding their chemical behavior (Purandara et al., 2018).
Photodynamic Therapy Applications
- New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized. These compounds, including similar structures to the mentioned compound, have shown high singlet oxygen quantum yield, which is essential for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
COX-2 Inhibition
- Certain benzenesulfonamide derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom in these structures notably increased COX1/COX-2 selectivity (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-17-11-13-19(14-12-17)26(30(28,29)20-8-3-2-4-9-20)16-22(27)25-24-15-18-7-5-6-10-21(18)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGZZAKWDUAAOW-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
